1-Deoxy-1-nitro-L-mannitol
Overview
Description
1-Deoxy-1-nitro-L-mannitol is a chemical compound with the molecular formula C6H13NO7 and a molecular weight of 211.17 g/mol . It is a derivative of mannitol, a sugar alcohol, and is characterized by the presence of a nitro group (-NO2) attached to the first carbon atom of the mannitol molecule. This compound is known for its applications in various scientific research fields, particularly in chemistry and biology.
Preparation Methods
1-Deoxy-1-nitro-L-mannitol can be synthesized through several methods. One common synthetic route involves the reduction of 6-deoxy-L-mannose (L-rhamnose) by catalytic hydrogenation . The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction proceeds at room temperature and atmospheric pressure, resulting in the formation of this compound.
Chemical Reactions Analysis
1-Deoxy-1-nitro-L-mannitol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives under specific conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl groups (-OH) in the mannitol backbone can undergo substitution reactions with various reagents to form esters, ethers, or other derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4), and various acids or bases depending on the desired reaction. Major products formed from these reactions include amino derivatives, esters, and ethers.
Scientific Research Applications
1-Deoxy-1-nitro-L-mannitol has several scientific research applications:
Chemistry: It is used as a reagent in differential pulse voltammetry (DPV) for monitoring blood-brain barrier transport.
Biology: It is employed in studies related to the blood-brain barrier and its permeability.
Medicine: Research on its potential therapeutic applications is ongoing, particularly in the context of drug delivery across the blood-brain barrier.
Industry: It may be used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Deoxy-1-nitro-L-mannitol involves its interaction with biological membranes, particularly the blood-brain barrier. The nitro group and the hydroxyl groups in the mannitol backbone facilitate its transport across cell membranes. Once inside the cells, it can undergo further chemical transformations, influencing various molecular targets and pathways. The exact molecular targets and pathways involved are still under investigation, but its ability to cross the blood-brain barrier makes it a compound of interest in neurological research .
Comparison with Similar Compounds
1-Deoxy-1-nitro-L-mannitol can be compared with other similar compounds such as:
1-Deoxy-L-mannitol:
6-Deoxy-L-mannitol: Another deoxy sugar alcohol, differing in the position of the deoxy group.
1-Deoxy-1-nitro-D-mannitol: The D-isomer of this compound, which has similar chemical properties but different stereochemistry.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological properties compared to its analogs.
Properties
IUPAC Name |
6-nitrohexane-1,2,3,4,5-pentol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFCJTOUEGMYBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915493 | |
Record name | 1-Deoxy-1-nitrohexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14199-83-8, 94481-72-8, 6027-42-5 | |
Record name | 1-Deoxy-1-nitro-D-mannitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Deoxy-1-nitro-L-galactitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094481728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC159058 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC25292 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25292 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Deoxy-1-nitrohexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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